4-Hydroxynon-2-en-8-ynal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

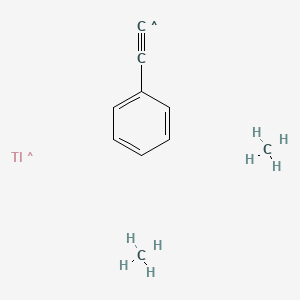

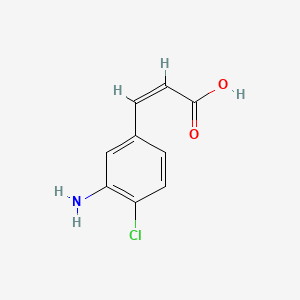

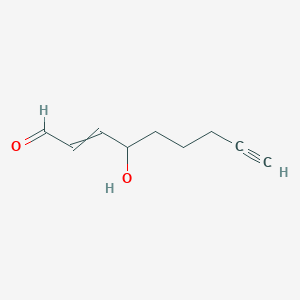

4-Hydroxynon-2-en-8-ynal, also known as 4-hydroxy Nonenal Alkyne, is an aliphatic alcohol . It has a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol .

Synthesis Analysis

The synthesis of 4-Hydroxynon-2-en-8-ynal involves a cross-metathesis reaction between the commercially available oct-1-en-3-ol and acrolein in the presence of a 2nd generation Grubbs catalyst .Molecular Structure Analysis

The IUPAC name for 4-Hydroxynon-2-en-8-ynal is 4-hydroxynon-2-en-8-ynal . The InChI is InChI=1S/C9H12O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-9,11H,3-4,6H2 . The Canonical SMILES is C#CCCCC(C=CC=O)O .Chemical Reactions Analysis

4-Hydroxynon-2-en-8-ynal is one of the most abundant products of lipid peroxidation (LPO). Reactions of HNE with DNA and proteins are responsible for its mutagenic and toxic effects .Physical And Chemical Properties Analysis

4-Hydroxynon-2-en-8-ynal has a molecular weight of 152.19 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . It has a Rotatable Bond Count of 5 . The Exact Mass is 152.083729621 g/mol . The Topological Polar Surface Area is 37.3 Ų .Applications De Recherche Scientifique

Biochemistry: Protein Adduct Formation

4-Hydroxynon-2-en-8-ynal is utilized in biochemistry for studying protein adducts formed by lipid-derived electrophiles. It serves as a surrogate for 4-hydroxynonenal (HNE), reacting with protein amine and thiol groups. This compound aids in the identification of adduction sites on proteins, which is crucial for understanding the biochemical consequences of oxidative stress and lipid peroxidation .

Medicine: Disease Mechanism Elucidation

In medical research, 4-Hydroxynon-2-en-8-ynal is instrumental in elucidating the mechanisms of diseases linked to oxidative stress. It helps in studying the catabolism of HNE and its regulation, which are implicated in conditions like cancer, atherosclerosis, and neurodegenerative disorders .

Environmental Science: Oxidative Stress Biomarker

This compound is significant in environmental science as a biomarker for oxidative stress. It is a byproduct of lipid peroxidation and is used to study the impact of environmental stressors on biological membranes and the subsequent effects on human health .

Pharmacology: Drug-Protein Interaction Studies

In pharmacology, 4-Hydroxynon-2-en-8-ynal is used to investigate drug-protein interactions. Its role as an HNE surrogate allows researchers to isolate and study proteins adducted by electrophiles, which is important for drug development and understanding drug efficacy and toxicity .

Toxicology: Cellular Detoxification Processes

Toxicological studies benefit from the use of 4-Hydroxynon-2-en-8-ynal in exploring cellular detoxification processes. It helps in the determination of glutathione conjugates of lipid peroxidation products, which play a role in cellular defense mechanisms against toxic electrophiles .

Analytical Chemistry: Advanced Detection Methods

In analytical chemistry, this compound is applied in advanced detection methods like LC-ESI-MS to quantify lipid peroxidation products in biological samples. This is essential for developing new analytical techniques for biomarker discovery and quantification .

Food Science: Lipid Oxidation Studies

In food science, the study of lipid oxidation products like 4-Hydroxynon-2-en-8-ynal is crucial for understanding the shelf life and safety of food products. It helps in identifying the oxidative changes in food lipids that can affect quality and nutrition .

Orientations Futures

Mécanisme D'action

Target of Action

4-Hydroxynon-2-en-8-ynal (aHNE) is a terminal alkynyl analog of 4-hydroxynonenal (HNE), a byproduct of lipid peroxidation . The primary targets of aHNE are proteins, specifically their amine and thiol functional groups . It reacts with nucleophilic centers on proteins, leading to protein modifications .

Mode of Action

The mode of action of aHNE involves its reaction with protein amine and thiol functional groups . This reaction is similar to the chemistry of HNE, its parent compound . Proteins modified with aHNE undergo reaction with a click reagent that bears azido and biotin groups separated by a photocleavable linker . This leads to the formation of stable Michael adducts with a hemiacetal structure .

Biochemical Pathways

4-Hydroxynon-2-en-8-ynal is generated in the oxidation of lipids containing polyunsaturated omega-6 fatty acids, such as arachidonic and linoleic acids . It is also produced from the 15-lipoxygenase metabolites of these fatty acids . The compound is considered a soft electrophile and is prone to be attacked by nucleophiles, such as thiol or amino groups .

Pharmacokinetics

It is known that proteins modified with ahne can be affinity purified on streptavidin beads . Photolysis of the beads with low-intensity UV light releases bound biotinylated proteins or peptides, i.e., proteins or peptides modified by aHNE .

Result of Action

The result of aHNE’s action is the modification of proteins, leading to changes in their function . For example, it has been shown that both human serum albumin (HSA) and ApoA1 in human plasma undergo significant modification by aHNE . These modifications can have various effects on the function of the proteins and the cells in which they are present .

Action Environment

The action of aHNE is influenced by the oxidative stress in the environment . Higher quantities of aHNE are found during oxidative stress due to the increase in the lipid peroxidation chain reaction . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of reactive oxygen species and the degree of lipid peroxidation .

Propriétés

IUPAC Name |

4-hydroxynon-2-en-8-ynal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-9,11H,3-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXECVCDYORIBBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C=CC=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693938 |

Source

|

| Record name | 4-Hydroxynon-2-en-8-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxynon-2-en-8-ynal | |

CAS RN |

1011268-23-7 |

Source

|

| Record name | 4-Hydroxynon-2-en-8-ynal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.